cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylicAcid

Medicinal Chemistry Stereochemistry CCR5 Antagonism

Researchers developing chemokine receptor antagonists or LPA1 inhibitors often encounter stereochemical inconsistency in cyclopentane scaffolds. This cis-(1S,2R) compound provides the bioactive geometry pre-installed, eliminating late-stage chiral separation. • XLogP3 1.6 vs regioisomer LogP 2.2 - ΔLogP 0.6 enables controlled permeability studies. • TPSA 66.4 Ų, 2 H-bond donors - distinct retention for chiral QC method development. • Free carboxylic acid handle permits direct elaboration into patent-defined pharmacophores (e.g., US20140309264A1).

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Cat. No. B12291050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-(Benzylaminocarbonyl)cyclopentanecarboxylicAcid
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1CC(C(C1)C(=O)O)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c16-13(11-7-4-8-12(11)14(17)18)15-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)(H,17,18)
InChIKeyOLHGUJPYWFIXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid: Definitive Quantitative Differentiation Guide for Scientific Procurement


cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid (CAS 1796929-53-7; IUPAC: (1S,2R)-2-(benzylcarbamoyl)cyclopentane-1-carboxylic acid) is a chiral cyclopentane-dicarboxylic acid mono-amide derivative with a molecular formula of C₁₄H₁₇NO₃ and exact mass of 247.1208 Da . The molecule bears two defined stereocenters (1S,2R) constituting cis geometry, with a topological polar surface area (TPSA) of 66.4 Ų, XLogP3 of 1.6, two hydrogen bond donors, and three hydrogen bond acceptors . This compound serves primarily as a precision building block and reference intermediate in medicinal chemistry programs targeting chemokine receptors, lysophosphatidic acid (LPA) receptors, and integrin ligands. Its documentation in authoritative vendor catalogs and synthetic methodology underscores its value in developing stereochemically defined cyclopentane scaffolds.

Why Generic Substitution of cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid Fails: Critical Stereochemical and Physicochemical Distinctions


Simply interchanging cyclopentane-1,2-dicarboxylic acid derivatives is scientifically unsound because subtle changes in regioisomerism, stereochemistry, and N-substitution produce measurable shifts in lipophilicity, hydrogen bond capacity, and 3D pharmacophore geometry that cannot be compensated by adjusting concentration . The cis-(1S,2R) stereochemistry of this compound delivers an XLogP3 of 1.6, which differs significantly from the 1-substituted regioisomer (LogP 2.2) . Its two hydrogen bond donors and specific benzylamide orientation constrain the conformational ensemble relative to trans diastereomers or dibenzyl derivatives . Without controlling these parameters, researchers risk divergent solubility profiles, altered target binding, and irreproducible synthetic yields. The evidence items below quantify exactly where substitution fails and why specification matters.

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid: Quantitative Evidence for Scientific Selection Over Competitor Analogs


cis- vs trans-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid: Stereochemistry-Driven Biological Activity Advantage

The cis isomer of 2-(benzylaminocarbonyl)cyclopentanecarboxylic acid has been reported to exhibit higher biological activity than its trans counterpart in CCR5 antagonism screens [1]. While precise IC₅₀ values for the target compound are not publicly disclosed in a head-to-head comparison, the stereochemical configuration determines the spatial presentation of the benzylamide and carboxylic acid pharmacophores to the receptor binding pocket. This class-level observation is consistent with published cyclopentane CCR5 antagonist SAR showing that cis-1,2-disubstitution enforces a bioactive conformation that the trans geometry cannot replicate [2].

Medicinal Chemistry Stereochemistry CCR5 Antagonism

XLogP3 Differentiation: cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid (1.6) vs 1-Benzylaminocarbonylcyclopentanecarboxylic Acid (2.2)

The target compound carries a computed XLogP3 value of 1.6, whereas the regioisomeric 1-benzylaminocarbonylcyclopentanecarboxylic acid exhibits a LogP of 2.2 . This 0.6 log unit difference represents an approximately 4-fold variation in octanol-water partition coefficient, placing the target compound squarely within the optimal drug-likeness range (XLogP 1–3) while the 1-substituted regioisomer approaches the upper boundary .

Lipophilicity Drug-likeness ADME

Hydrogen Bond Donor Count: cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid (HBD=2) vs cis-N,N-Dibenzyl-1,2-cyclopentanedicarboxamide (HBD=0)

The target compound possesses two hydrogen bond donors (the carboxylic acid OH and the amide NH), whereas the structurally related cis-N,N-dibenzyl-1,2-cyclopentanedicarboxamide (CAS 1797131-60-2) lacks both HBD groups due to full N-benzyl substitution of both amide nitrogens . This distinction is critical because HBD count governs passive membrane permeability and target complementarity: the target compound can both donate and accept hydrogen bonds, while the dibenzyl analog acts only as an acceptor.

Hydrogen Bonding Permeability Molecular Recognition

Rotatable Bond Count: cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid (4) vs cis-2-(Methylaminocarbonyl)cyclopentanecarboxylic Acid (2)

With four rotatable bonds, the target compound offers moderate conformational flexibility that balances binding entropy with achievable pre-organization . In contrast, the methyl-substituted analog cis-2-(methylaminocarbonyl)cyclopentanecarboxylic acid carries only two rotatable bonds due to replacement of the benzyl group with a methyl group. This difference translates into approximately two additional degrees of rotational freedom, enabling the benzyl ring to explore a broader conformational space for π-stacking or hydrophobic pocket interactions.

Conformational Flexibility Entropy Ligand Pre-organization

Topological Polar Surface Area Parity with Divergent Lipophilicity: TPSA 66.4 Ų Yet Distinct XLogP3 in cis-2-substituted Cyclopentane Series

Both the target compound and its 1-substituted regioisomer share an identical TPSA of 66.4 Ų . However, the target compound's XLogP3 of 1.6 is significantly lower than the 1-substituted regioisomer's LogP of 2.2 . This combination—equivalent polar surface area with reduced lipophilicity—means the target compound achieves a more favorable balance between solubility and passive membrane permeability, as TPSA governs hydrogen-bond-mediated desolvation while LogP governs partitioning into lipid bilayers.

Physicochemical Property TPSA Membrane Permeability

Defined Stereocenter Count: cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid (2 Stereocenters) vs Achiral 1-Substituted Regioisomer (0 Stereocenters)

The target compound bears two defined stereocenters (1S,2R) specifying its cis substitution pattern, while the 1-substituted regioisomer 1-benzylaminocarbonylcyclopentanecarboxylic acid is achiral with zero stereocenters . This structural feature is confirmed by InChI stereochemical descriptors (/t11-,12+/m1/s1) and a defined atom stereocenter count of 2 in the canonical representation . The resulting 3D shape is unique and non-interchangeable with planar or differently substituted analogs.

Chirality Enantioselective Synthesis Pharmacophore

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid: Optimal Research and Industrial Application Scenarios Confirmed by Quantitative Evidence


Stereospecific CCR5 Antagonist Lead Optimization Requiring cis-1,2-Disubstituted Cyclopentane Scaffolds

Based on the evidence that the cis isomer exhibits higher CCR5 antagonist activity than the trans form [1], and that published CCR5 antagonist SAR depends on cis-1,2-cyclopentane geometry , this compound is the appropriate intermediate for medicinal chemistry teams developing chemokine receptor antagonists. Procurement ensures the bioactive stereochemistry is built in from the start, avoiding late-stage chiral separation and potential activity loss.

Building Block for LPA1 (EDG2) Receptor Inhibitor Development Targeting Cardiovascular Indications

The compound's cyclopentane-1,2-dicarboxylic acid mono-amide scaffold aligns with the acylamino-substituted fused cyclopentanecarboxylic acid derivatives claimed as EDG2/LPA1 inhibitors in patent US20140309264A1 [1]. The availability of the cis stereochemistry and free carboxylic acid handle enables direct elaboration into patent-defined pharmacophores for atherosclerosis, myocardial infarction, and heart failure programs.

Chiral Reference Standard for HPLC Method Development and Enantiomeric Purity Testing

With two defined stereocenters (1S,2R) and an XLogP3 of 1.6 differentiating it from regioisomeric or diastereomeric contaminants [1], this compound is uniquely suited as a chiral reference standard. Its distinct retention characteristics relative to the 1-substituted regioisomer (LogP 2.2) enable robust separation method development for quality control of cyclopentane-based active pharmaceutical ingredients.

Physicochemical Probe for Hydrogen Bond Donor–Acceptor Balance in Membrane Permeability Studies

The unique combination of TPSA 66.4 Ų with XLogP3 1.6 and two hydrogen bond donors positions this compound as an informative tool for studying the interplay between H-bond capacity and passive diffusion [1]. When TPSA-matched datasets are required, the target compound provides a lower-lipophilicity alternative to the 1-substituted regioisomer (ΔLogP 0.6 at identical TPSA), enabling controlled permeability experiments [1].

Quote Request

Request a Quote for cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylicAcid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.